molecular formula C6H11N5 B1466001 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide CAS No. 2090592-46-2

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1466001
CAS RN: 2090592-46-2
M. Wt: 153.19 g/mol
InChI Key: XAHIXQCBVMGBIO-UHFFFAOYSA-N
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Description

“2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide” is a pyrazole-based compound . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The synthesis of these compounds has been confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Scientific Research Applications

Synthesis and Medicinal Chemistry of Pyrazole Derivatives

Pyrazole derivatives, including compounds like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide, have been extensively studied for their diverse biological activities and synthetic applications. The pyrazole moiety is a crucial pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds. These derivatives exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. A comprehensive review highlights the importance of pyrazoles in drug discovery, underscoring their role in the synthesis of new medicinal agents. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, using common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This synthesis approach has successfully produced heterocyclic appended pyrazoles under various conditions, including microwave irradiation, providing valuable strategies for the annelation of different heterocyclic nuclei with bioactive pyrazoles (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, are recognized for their significant nitrogen-containing five-membered ring structures. These compounds are celebrated for their wide-ranging therapeutic patents, demonstrating antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties among others. The exploration of pyrazoline derivatives has unveiled their potential as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, and antiviral agents. Pyrazoline-based inhibitors targeting nitric oxide synthase, exhibiting antioxidant and antidiabetic activities, also reflect the versatility of this class in medicinal chemistry. The synthesis and patent literature on pyrazolines have been a fertile ground for developing novel pharmacological agents, with ongoing research aiming to discover and characterize new derivatives with enhanced therapeutic profiles (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

Target of Action

The primary target of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the androgen receptor (AR). The AR signaling pathway is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

this compound interacts with the androgen receptor, acting as an antagonist. This means it binds to the receptor and inhibits its action, thereby blocking the AR signaling pathway . This blockage can lead to a decrease in the proliferation of prostate cancer cells .

Biochemical Pathways

The AR signaling pathway is the primary biochemical pathway affected by this compound. When the AR signaling pathway is blocked, it can lead to a decrease in the proliferation of prostate cancer cells . This pathway is critical for the development of prostate cancer, and its reactivation is often associated with the progression of the disease to a more resistant stage .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The primary result of the action of this compound is the inhibition of the AR signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series have shown higher anti-proliferative activity against prostate cancer cells than standard treatments .

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-4-2-6(9)11(10-4)3-5(7)8/h2H,3,9H2,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHIXQCBVMGBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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